molecular formula C10H9N3O2S B3365913 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1283108-52-0

2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B3365913
CAS No.: 1283108-52-0
M. Wt: 235.26
InChI Key: JKIGWKNHNXUPOG-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a 6-methylpyridin-2-yl group attached to the thiazole ring, which is further substituted with a carboxylic acid group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-methylpyridin-2-amine and 1,3-thiazole-4-carboxylic acid chloride.

  • Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction may be catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The product is purified by recrystallization from an appropriate solvent or by column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts may be optimized for higher yields and cost-effectiveness. Additionally, safety measures and environmental considerations are taken into account to ensure sustainable production.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: The amino group on the pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate, chromic acid, or Dess-Martin periodinane can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Thiazolidine Derivatives: Resulting from the reduction of the thiazole ring.

  • Substituted Pyridines: Resulting from substitution reactions on the amino group.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(6-Methylpyridin-2-yl)acetic acid: A related compound with an acetic acid group instead of a carboxylic acid group.

  • 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: A compound with an oxazolo[5,4-f][1,10]phenanthroline structure.

Uniqueness: 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms in the thiazole ring. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-3-2-4-8(11-6)13-10-12-7(5-16-10)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGWKNHNXUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187291
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-52-0
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[(6-methyl-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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